2-(2-Nitroethenyl)-1-benzothiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(2-nitroethenyl)-1-benzothiophene |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H |
InChI Key |
NPUPTMQXBWIESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Significance of the Benzothiophene Heterocyclic System in Chemical Sciences
The benzothiophene (B83047) scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.comchemeurope.comrsc.org Its unique planar structure and the presence of an electron-rich sulfur atom contribute to its ability to interact with various enzymes and receptors, making it a privileged structure in drug discovery. researchgate.netnih.gov
Benzothiophene and its derivatives have been extensively investigated for a wide array of pharmacological activities. Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant agents. researchgate.netnih.govnih.gov The versatility of the benzothiophene core allows for extensive functionalization, enabling the synthesis of a diverse library of compounds with tailored biological activities. numberanalytics.comnih.gov This has led to the development of several clinically important drugs containing the benzothiophene moiety, such as the selective estrogen receptor modulator raloxifene (B1678788) and the antifungal agent sertaconazole. chemeurope.comrsc.org
Beyond pharmaceuticals, benzothiophene's electronic properties have made it a valuable component in the field of materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnumberanalytics.com
Role of the Nitroethenyl Moiety in Organic Synthesis and Reactivity Paradigms
The nitroethenyl group, also known as a nitroalkene, is a highly reactive functional group in organic synthesis. wikipedia.org Its reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group, which renders the carbon-carbon double bond electron-deficient. wikipedia.orgwikipedia.org This electronic characteristic makes nitroethenyl compounds excellent electrophiles and dienophiles in various chemical reactions. wikipedia.org
The nitroethenyl moiety serves as a versatile building block for the synthesis of a wide range of organic molecules. It readily participates in Michael additions, Henry (nitro-aldol) reactions, and cycloaddition reactions. sci-hub.se These reactions provide efficient pathways to introduce nitrogen-containing functionalities and to construct complex molecular architectures. The nitro group itself can be easily transformed into other functional groups, such as amines, which further enhances its synthetic utility. wikipedia.orgnih.gov
The reactivity of the nitroethenyl group has been harnessed in the synthesis of various heterocyclic compounds and natural products. sci-hub.seacs.org Its ability to act as a precursor to other functional groups makes it an important intermediate in multi-step synthetic sequences.
Overview of Research Trajectories Involving the Chemical Compound and Its Derivatives
Synthetic Approaches to the 2-(2-Nitroethenyl) Functional Group
The introduction of the 2-nitroethenyl group, an electron-withdrawing moiety, onto the benzothiophene scaffold is typically achieved through condensation reactions involving the C2-aldehyde of the heterocycle.
The most direct method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction. dicp.ac.cn This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde, in this case, 1-benzothiophene-2-carboxaldehyde, with a nitroalkane, typically nitromethane (B149229). dicp.ac.cn The reaction is base-catalyzed and proceeds through a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final α,β-unsaturated nitroalkene. dicp.ac.cn
The reaction mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 1-benzothiophene-2-carboxaldehyde. The resulting β-nitro alkoxide intermediate is protonated, and subsequent elimination of a water molecule affords the conjugated nitroalkene product. All steps in the Henry reaction are reversible. dicp.ac.cn
To improve efficiency, reduce reaction times, and enhance yields, microwave (MW) irradiation and ultrasound have emerged as powerful tools for promoting Henry reactions. nih.govresearchgate.net These techniques often align with the principles of green chemistry by reducing energy consumption and solvent use. semanticscholar.org
Microwave-assisted Henry reactions can proceed rapidly, often under solvent-free conditions using only catalytic amounts of reagents like ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com The primary advantage of microwave heating is its "in-core" heating mechanism, which warms the bulk of the reaction mixture uniformly, leading to faster and more homogeneous reactions compared to conventional heating of the vessel walls. semanticscholar.org For instance, the microwave-assisted synthesis of the analogous 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane demonstrated a significant increase in yield. nih.gov
Ultrasound promotion has also proven highly effective. In one study involving an electron-rich aromatic aldehyde that gave low yields with conventional heating, the application of ultrasound at room temperature resulted in a clean and rapid condensation, boosting the yield of the nitroalkene product to 99% and preventing the formation of resinous side products. nih.gov Ultrasound facilitates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, which enhances mass transfer and accelerates the chemical transformation. nih.govacs.org
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Ammonium acetate, acetic acid, reflux | Well-established, simple setup | nih.gov |
| Microwave-Assisted | Neat reactants, catalytic ammonium acetate, MW irradiation | Rapid reaction, high yields, solvent-free, energy efficient | researchgate.netsemanticscholar.orgmdpi.com |
| Ultrasound-Assisted | Room temperature, various solvents (e.g., ethanol, water) | High yields, reduced side products, mild conditions, rapid | nih.govacs.org |
Construction of the Benzothiophene Ring System
The benzothiophene core is a key structural motif in many pharmacologically active compounds. acs.org Its synthesis can be achieved through various cyclization strategies, including modern cross-coupling and aryne-based methods.
A modern and efficient one-step method for constructing the benzothiophene skeleton involves the reaction of an aryne intermediate with an alkynyl sulfide (B99878). researchgate.netnih.govresearchgate.net This intermolecular process allows for the synthesis of a wide range of 3-substituted and multisubstituted benzothiophenes from readily available starting materials. researchgate.netnih.gov
In this approach, an aryne precursor, such as an o-silylaryl triflate, is treated with a fluoride (B91410) source like cesium fluoride (CsF) to generate a highly reactive aryne in situ. rsc.org This intermediate is then trapped by an alkynyl sulfide. rsc.org The proposed mechanism involves the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular cyclization onto the alkyne carbon. researchgate.net Subsequent protonation yields the final benzothiophene product. researchgate.net This method demonstrates good functional group tolerance and provides a versatile route to complex benzothiophene derivatives. nih.govresearchgate.net
| Component | Role | Example | Reference |
|---|---|---|---|
| Aryne Precursor | Source of the aryne intermediate | o-Silylaryl triflate | researchgate.netrsc.org |
| Fluoride Source | Activator for aryne generation | Cesium Fluoride (CsF) | rsc.org |
| Alkynyl Sulfide | Provides sulfur atom and alkyne for cyclization | Ethyl p-tolylethynyl sulfide | rsc.org |
A versatile strategy for synthesizing substituted benzothiophenes relies on the cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which are readily prepared from the corresponding 2-mercaptobenzaldehydes or ketones. researchgate.netrsc.org Depending on the reaction conditions and the substitution pattern of the starting material, this method can selectively yield different classes of benzothiophene derivatives. researchgate.net
Palladium-Catalyzed Heterocyclodehydration : When 1-(2-mercaptophenyl)-2-yn-1-ols are treated with a catalytic amount of palladium(II) iodide (PdI₂) and potassium iodide (KI) in a solvent like acetonitrile (B52724) at elevated temperatures (80–100 °C), they undergo a heterocyclodehydration process. researchgate.netrsc.org This reaction smoothly converts the starting propargyl alcohols into (E)-2-(1-alkenyl)benzothiophenes in moderate to good yields (55-82%). rsc.org
Radical-Promoted Substitutive Heterocyclodehydration : A change in reaction conditions leads to a completely different product. When the same 1-(2-mercaptophenyl)-2-yn-1-ols are heated in an alcoholic solvent (like methanol) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), a radical-promoted substitutive heterocyclodehydration occurs. researchgate.netrsc.org This pathway selectively produces 2-alkoxymethylbenzothiophenes in good to excellent yields (49-98%). nih.govrsc.org
For the derivatization of a pre-formed benzothiophene ring, palladium-catalyzed direct C-H arylation is a powerful tool. This method avoids the need for pre-functionalized starting materials (like halo- or organometallic benzothiophenes) and instead activates a carbon-hydrogen bond directly for cross-coupling. rsc.orgresearchgate.net
The C2-position of benzo[b]thiophene 1,1-dioxides, for example, can be efficiently arylated with various arylboronic acids using a Pd(II) catalyst. rsc.orgresearchgate.net The reaction proceeds via a proposed C-H activation step to form a cyclopalladium intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination to furnish the C2-arylated product. researchgate.net Similarly, the direct arylation of benzothiophene itself with aryl halides can be achieved using specific palladium catalyst systems. These C-H functionalization strategies are highly valuable for the late-stage modification of the benzothiophene core, enabling the synthesis of diverse and complex derivatives.
Copper(I)-Catalyzed Thiolation Annulation of 2-Bromoalkynylbenzenes
A notable method for the synthesis of 2-substituted benzo[b]thiophenes involves the copper(I)-catalyzed thiolation and subsequent annulation of 2-bromoalkynylbenzenes. This approach utilizes sodium sulfide (Na₂S·9H₂O) as the sulfur source. In a typical reaction, the 2-bromoalkynylbenzene is treated with sodium sulfide in the presence of a catalytic amount of copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand. The reaction proceeds efficiently in a solvent such as dimethylformamide (DMF) at a moderate temperature of 80 °C. organic-chemistry.org
This method is advantageous due to its relatively mild conditions and good yields for a variety of substrates. organic-chemistry.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring of the 2-bromoalkynylbenzene. The proposed mechanism likely involves the formation of a copper(I) thiolate species, which then participates in an intramolecular cyclization to afford the benzothiophene ring system. organic-chemistry.org
| Entry | 2-Bromoalkynylbenzene Substrate | Product | Yield (%) |
| 1 | 1-Bromo-2-(phenylethynyl)benzene | 2-Phenylbenzo[b]thiophene | 83 |
| 2 | 1-Bromo-2-(p-tolylethynyl)benzene | 2-(p-Tolyl)benzo[b]thiophene | 81 |
| 3 | 1-Bromo-2-((4-methoxyphenyl)ethynyl)benzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 79 |
| 4 | 1-Bromo-2-((4-chlorophenyl)ethynyl)benzene | 2-(4-Chlorophenyl)benzo[b]thiophene | 80 |
| 5 | 1-Bromo-2-(cyclohexylethynyl)benzene | 2-Cyclohexylbenzo[b]thiophene | 52 |
Table 1: Examples of 2-substituted benzo[b]thiophenes synthesized via CuI/TMEDA-catalyzed annulation of 2-bromoalkynylbenzenes with sodium sulfide. organic-chemistry.org
Utilization of Thiourea (B124793) as a Dihydrosulfide Surrogate in Domino Reactions
Thiourea has been effectively employed as a dihydrosulfide surrogate in domino reactions to construct benzothiophene scaffolds. This strategy is particularly useful as it avoids the handling of gaseous and toxic hydrogen sulfide. In these domino reactions, an ortho-haloaryl precursor can react with thiourea in a sequence of C-S bond formation, cross-coupling, and cyclization steps to yield the benzothiophene product. nih.gov This approach is part of a broader strategy in which various inorganic sulfur sources are reacted with ortho-halo alkynyl benzenes to synthesize benzothiophenes. nih.gov
Synthesis from o-Halovinylbenzenes and Potassium Sulfide
A transition-metal-free approach for the synthesis of 2-substituted benzo[b]thiophenes has been developed using readily available o-halovinylbenzenes and potassium sulfide (K₂S). This method proceeds via a direct SNAr-type reaction, followed by cyclization and a dehydrogenation process. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. The reactivity of the halogen substituent follows the order F > Cl > Br > I, with fluoro-substituted styrenes providing the highest yields. The reaction is enhanced by the presence of electron-deficient groups on the vinylbenzene, while electron-rich groups tend to hinder it. This method demonstrates good functional group tolerance, including for heterocyclic substituents.
| Entry | o-Halovinylbenzene Substrate | Product | Yield (%) |
| 1 | (E)-1-(2-Fluorostyryl)-4-methoxybenzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 85 |
| 2 | (E)-1-Chloro-4-(2-(2-fluorostyryl)phenyl)benzene | 2-(4-Chlorophenyl)benzo[b]thiophene | 92 |
| 3 | (E)-2-(2-Fluorostyryl)pyridine | 2-(Pyridin-2-yl)benzo[b]thiophene | 83 |
Table 2: Representative examples of 2-substituted benzo[b]thiophenes synthesized from o-halovinylbenzenes and potassium sulfide.
Photocatalytic Radical Annulation Approaches
Visible-light photocatalysis has emerged as a powerful and green method for the synthesis of benzothiophenes. One such approach involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. This reaction is typically catalyzed by an organic dye, such as eosin (B541160) Y, under irradiation with green light at ambient temperature. The reaction proceeds regioselectively to afford substituted benzothiophenes.
The proposed mechanism initiates with a single-electron transfer from the excited state of the photocatalyst to the diazonium salt, which generates an aryl radical. This radical then adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular homolytic substitution at the sulfur atom to form the benzothiophene ring. This method is compatible with a range of substituted diazonium salts and alkynes.
Table 3: Examples of substituted benzothiophenes synthesized via visible-light photocatalytic radical annulation.
Tandem Base-Mediated Condensation and Intramolecular C-S Bond Formation
A novel and efficient synthesis of 2,3-disubstituted benzothiophenes involves a tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation. nih.gov This domino reaction allows for the construction of a diverse range of benzothiophenes and heterofused thiophenes in excellent yields. nih.gov The reaction is typically promoted by a base and proceeds through a sequence of condensation and cyclization to build the thiophene ring fused to the initial aromatic system.
Table 4: Synthesis of 2,3-disubstituted benzothiophenes via tandem base-mediated condensation and intramolecular C-S bond formation. nih.gov
Sequential Ullmann-Type C-S Bond Coupling and Wittig Reaction
The synthesis of the target molecule, this compound, can be envisioned through a sequential process that first constructs the benzothiophene core, followed by the introduction of the 2-nitroethenyl group. A plausible route involves the formation of benzothiophene-2-carbaldehyde, which can then undergo a Wittig-type reaction.
The initial benzothiophene framework can be synthesized via various methods, including those involving an Ullmann-type C-S bond coupling. The Ullmann reaction and its variations are classic methods for forming carbon-heteroatom bonds, typically using a copper catalyst to couple an aryl halide with a nucleophile. organic-chemistry.orgwikipedia.org For instance, an appropriately substituted o-halothiophenol derivative could undergo an intramolecular Ullmann condensation to form the benzothiophene ring.
Once benzothiophene-2-carbaldehyde is obtained, the 2-nitroethenyl side chain can be introduced via a condensation reaction with nitromethane. This transformation is a variation of the Henry reaction (nitro-aldol reaction), which, when followed by dehydration, yields the nitroalkene. This step is analogous to the Wittig reaction, where an aldehyde is converted to an alkene. The reaction between benzothiophene-2-carbaldehyde and nitromethane in the presence of a base would yield the corresponding nitroalkene product, this compound.
Iodine-Catalyzed Cascade Reactions of Substituted Thiophenols with Alkynes
A metal-free and environmentally friendly method for synthesizing benzothiophene derivatives involves an iodine-catalyzed cascade reaction of substituted thiophenols with alkynes. thieme-connect.comthieme-connect.de This protocol is performed under solvent-free conditions, using molecular iodine as the catalyst. The reaction proceeds to give moderate to excellent yields of the corresponding benzothiophene products. thieme-connect.com
The general procedure involves heating a mixture of the substituted thiophenol, the alkyne, iodine, and an oxidant like di-tert-butyl peroxide (DTBP). thieme-connect.com This method represents an efficient, economical, and green approach to a variety of benzothiophenes. thieme-connect.com
Table 5: Examples of substituted benzothiophenes synthesized via iodine-catalyzed cascade reactions of thiophenols and alkynes. thieme-connect.com
Electrophilic Cyclization with o-Alkynyl Thioanisoles
A significant and direct method for constructing the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This strategy has been refined to produce 2,3-disubstituted benzo[b]thiophenes with high efficiency. nih.gov One notable advancement involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile. nih.govorganic-chemistry.org This method is advantageous as it proceeds under moderate reaction conditions and at ambient temperature, tolerating a wide range of functional groups. nih.govorganic-chemistry.org The reaction furnishes the desired cyclized products in excellent yields and introduces a valuable thiomethyl group at the 3-position of the benzothiophene ring. nih.govnih.gov
The scope of this reaction is broad, with various aryl-, vinyl-, and alkyl-substituted terminal acetylenes undergoing the coupling and cyclization process successfully. acs.org The choice of electrophile can be varied to introduce different functionalities at the 3-position. Common electrophiles include iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl), and phenylselenyl chloride (PhSeCl). acs.org For instance, using I₂ or Br₂ as the electrophilic reagent leads to the formation of C-3 halogenated benzothiophenes. acs.org Even (trimethylsilyl)acetylene can be used, leading to 2-(trimethylsilyl)benzo[b]thiophenes, although reaction with Br₂ results in the formation of 2,3-dibromobenzo[b]thiophene. acs.org
The proposed mechanism involves the initial attack of the alkyne on the electrophilic sulfur species, followed by cyclization. organic-chemistry.org In the case of dimethyl(thiodimethyl)sulfonium tetrafluoroborate, this is followed by demethylation to yield the final product. organic-chemistry.org This approach represents a significant improvement over past methods that utilized electrophiles like ICl, NIS, PhSCl, and PhSeBr. nih.gov
Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Starting Material | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-(Phenylethynyl)thioanisole | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 98 | acs.org |
| o-(Phenylethynyl)thioanisole | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 98 | acs.org |
| o-(Phenylethynyl)thioanisole | NBS | 3-Bromo-2-phenylbenzo[b]thiophene | 96 | acs.org |
| o-(Phenylethynyl)thioanisole | p-O₂NC₆H₄SCl | 3-(p-Nitrophenylthio)-2-phenylbenzo[b]thiophene | 98 | acs.org |
| o-(Phenylethynyl)thioanisole | PhSeCl | 3-(Phenylseleno)-2-phenylbenzo[b]thiophene | 99 | acs.org |
| o-((Trimethylsilyl)ethynyl)thioanisole | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 98 | acs.org |
| Various o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophenes | Excellent | nih.govorganic-chemistry.org |
Iridium-Catalyzed Hydrogen Transfer Methodologies
Iridium catalysis offers a powerful and increasingly green alternative for the synthesis of heterocyclic compounds, including benzothiophenes. organic-chemistry.org An efficient method utilizes an iridium-catalyzed hydrogen transfer reaction, which, in the presence of a co-oxidant like p-benzoquinone, allows for the synthesis of a variety of substituted benzofurans, benzothiophenes, and indoles from the corresponding substituted benzylic alcohols. organic-chemistry.orgacs.orgnih.gov This process involves the oxidation of the benzylic alcohol followed by cyclization. organic-chemistry.org
The reaction is typically catalyzed by [IrCp*Cl₂]₂ and has been shown to be effective for producing benzothiophenes with efficiencies ranging from 40–86%. organic-chemistry.org This methodology is valued for its chemoselectivity and its ability to avoid the use of heavy metal oxidants, positioning it as a more environmentally benign approach. organic-chemistry.org The reaction conditions are generally optimized at 110°C in a solvent such as 1,4-dioxane (B91453) with a base like cesium carbonate (Cs₂CO₃) over a 20-hour period. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric hydrogenation of substituted benzothiophene 1,1-dioxides has been developed, providing access to highly enantiomerically enriched sulfones, which are valuable precursors in medicinal chemistry. americanelements.com
Table 2: Iridium-Catalyzed Synthesis of Benzothiophenes
| Catalyst | Co-oxidant | Substrate | Product | Efficiency (%) | Reference |
|---|---|---|---|---|---|
| [IrCp*Cl₂]₂ | p-Benzoquinone | Substituted benzylic alcohols | Substituted benzothiophenes | 40-86 | organic-chemistry.org |
α-C-H Functionalization using Copper Catalysis
Copper-catalyzed reactions represent a versatile and economical approach for the synthesis of benzothiophene derivatives. One such strategy involves the α-C-H functionalization of suitable precursors. For instance, an efficient synthesis of 2-acylbenzo[b]thiophenes can be achieved from readily accessible 2-iodochalcones using copper(II) acetate (Cu(OAc)₂) as the catalyst and a xanthate as the sulfur source. organic-chemistry.org This reaction proceeds through an in situ incorporation of sulfur followed by a copper-catalyzed cyclization. organic-chemistry.org The method is also effective for less reactive 2-bromochalcones, which yield the corresponding 2-acylbenzothiophenes in good yields. organic-chemistry.org
Another copper-catalyzed approach for synthesizing benzo[b]thiophene derivatives utilizes thiocarboxylic acids as a sulfur source. acs.org In this method, (2-iodobenzyl)triphenylphosphonium bromide reacts with thiocarboxylic acids in the presence of copper(I) iodide (CuI), 1,10-phenanthroline, and tripropylamine (B89841) (n-Pr₃N) as a base. acs.org The reaction proceeds via a sequence of an Ullmann-type C–S bond coupling and a subsequent Wittig reaction to afford the benzothiophene derivatives in good yields. acs.org
Green Synthesis via Electrochemical Methods
Electrochemical synthesis is emerging as a powerful and environmentally friendly tool for the construction of complex organic molecules, including benzothiophenes. xmu.edu.cn These methods often operate under mild, oxidant- and catalyst-free conditions, reducing waste and avoiding the use of toxic reagents. organic-chemistry.org
One such approach involves the paired electrolysis of o-methylthio-diazonium salts with alkynes to produce 2-aryl benzothiophenes. xmu.edu.cnxmu.edu.cn This reaction is typically carried out in an undivided cell with a graphite (B72142) felt anode and a nickel plate cathode, using a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (n-Bu₄NBF₄) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). xmu.edu.cn The proposed mechanism involves the electrochemical reduction of the diazonium salt at the cathode to generate an aryl radical, which then adds to the alkyne. xmu.edu.cnxmu.edu.cn Subsequent intramolecular cyclization and anodic oxidation, followed by demethylation, yield the target product. xmu.edu.cnxmu.edu.cn This method has been successfully applied to both alkyl and aryl acetylenes. xmu.edu.cn
Another green electrochemical method facilitates the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org This process also proceeds under oxidant- and catalyst-free conditions and is believed to follow a tandem radical addition-cyclization pathway. organic-chemistry.org Furthermore, the electrochemical synthesis of benzothiophene-1,1-dioxides has been achieved through the reaction of sulfonhydrazides with internal alkynes at room temperature in an undivided cell using constant current electrolysis. rsc.org A continuous-flow electrochemical system has also been developed for the synthesis of C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides, offering an efficient and selective transition-metal- and oxidant-free alternative. acs.org
Table 3: Electrochemical Synthesis of Benzothiophene Derivatives
| Method | Substrates | Key Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Paired Electrolysis | 2-Methylthiobenzendiazonium salt, 4-Methylbenzene ethyne | Graphite anode, Ni cathode, n-Bu₄NBF₄, DMSO | 2-(p-Tolyl)-benzo[b]thiophene | 89 | xmu.edu.cnxmu.edu.cn |
| Radical Annulation | 2-Alkynylthioanisoles, Sodium sulfinates | Oxidant- and catalyst-free | C-3-Sulfonated benzothiophenes | Good | organic-chemistry.org |
| Spirocyclization | Sulfonhydrazides, Internal alkynes | Graphite felt anode, constant current | Benzothiophene-1,1-dioxides | - | rsc.org |
| Continuous-Flow Electrolysis | 2-Alkynylanisoles, Potassium halide | Carbon anode, Platinum cathode, constant current | C-3 Halogenated benzothiophenes | Moderate to good | acs.org |
Gewald Aminothiophene Synthesis and its Relevance to Thiophene Derivatization
The Gewald aminothiophene synthesis is a well-established and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of this reaction stems from the ready availability of the starting materials and the generally mild reaction conditions. researchgate.netarkat-usa.org
The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org The exact mechanism of the subsequent addition of sulfur is not fully elucidated but is thought to proceed through an intermediate which then cyclizes and tautomerizes to yield the final 2-aminothiophene product. wikipedia.org The Gewald reaction is highly valuable for creating a diverse library of thiophene derivatives, as the substituents on the thiophene ring can be easily varied by changing the starting ketone/aldehyde and α-cyanoester. arkat-usa.org These resulting 2-aminothiophenes are important building blocks for the synthesis of more complex condensed heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.net Modifications to the Gewald reaction, such as using microwave irradiation or solid-supported synthesis, have been developed to improve reaction times and yields. wikipedia.orgarkat-usa.org
Fiesselmann Thiophene Synthesis Mechanisms
The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.org This reaction, developed by Hans Fiesselmann, is a powerful tool for constructing functionalized thiophenes. wikipedia.org
The mechanism begins with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the triple bond of the alkyne. wikipedia.orgresearchgate.net A subsequent intramolecular cyclization occurs, followed by the elimination of an alcoholate to form a ketone. wikipedia.org A final elimination of a thioglycolic acid ester moiety results in an α,β-unsaturated ketone, which then tautomerizes to the more stable 3-hydroxythiophene product. wikipedia.org Variations of the Fiesselmann synthesis have been developed, for example, using a cyclic β-ketoester and thioglycolic acid. wikipedia.org If the substrate contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes. wikipedia.org This synthesis has found applications in the preparation of various biologically active molecules, including kinase inhibitors. wikipedia.org
Strategic Derivatization and Functionalization of the Benzothiophene Core
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to strategically derivatize and functionalize this core is of paramount importance. A variety of methods have been developed to introduce diverse functional groups at different positions of the benzothiophene ring.
Three-component domino reactions have emerged as an efficient strategy for the synthesis of complex benzothiophene-fused heterocycles. researchgate.net For instance, a catalyst-free, three-component reaction of thioisatins, bromoacetophenones, and tryptamine (B22526) or its derivatives can selectively produce benzothiophene-fused polycyclic systems or eight-membered N-heterocycles. researchgate.net The selectivity of this reaction is controlled by the choice of the tryptamine-related component. researchgate.net Such multicomponent strategies are highly attractive due to their atom economy and the complexity they can generate in a single synthetic operation. researchgate.net These methods provide access to C2 and C3-substituted benzothiophene derivatives which are prevalent in biologically active molecules. researchgate.net
Regioselective C2-Functionalizations
The C2 position of the benzothiophene ring is particularly amenable to functionalization due to the higher acidity of the C2-proton. nih.gov This allows for regioselective deprotonation followed by reaction with an electrophile. researchgate.net
One of the most direct routes to C2-functionalized benzothiophenes involves metalation. Treatment of benzothiophene with a strong base like butyllithium (B86547) (BuLi) preferentially deprotonates the C2 position, generating a 2-lithiobenzothiophene intermediate. researchgate.net This nucleophilic species can then be reacted with various electrophiles to introduce a wide range of substituents at the C2 position. For instance, reaction with N,N-dimethylformamide (DMF) would yield 2-formylbenzothiophene, the direct precursor to this compound. researchgate.net
Palladium-catalyzed cross-coupling reactions are also powerful tools for C2-functionalization. For example, the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to occur selectively at the C2 position. acs.org While this applies to the sulfone derivative, it highlights the potential for catalytic C-H activation strategies at the C2 position.
Another approach involves the use of benzothiophene S-oxides, which can be activated for C2-alkylation using allyl and propargyl silanes. researchgate.net This demonstrates the versatility of activating the benzothiophene core through sulfur oxidation to direct functionalization to specific positions.
These methods provide reliable pathways to introduce various functional groups at the C2 position, including the formyl group necessary for the synthesis of this compound.
Regioselective C3-Functionalizations via Interrupted Pummerer Reactions
While C2 functionalization is often straightforward, achieving regioselective functionalization at the C3 position of the benzothiophene ring is significantly more challenging due to competing reactions at the more reactive C2 position. doaj.orgnih.govscilit.comresearchgate.net A powerful and elegant solution to this challenge is the use of an interrupted Pummerer reaction, which allows for the direct and highly regioselective introduction of substituents at the C3 position. le.ac.ukdoaj.orgnih.govscilit.comresearchgate.net This methodology utilizes readily accessible benzothiophene S-oxides as precursors. le.ac.ukdoaj.orgnih.govscilit.comresearchgate.net
The general mechanism involves the activation of the benzothiophene S-oxide, typically with an acid anhydride, to form a reactive sulfonium (B1226848) intermediate. This intermediate is then trapped by a nucleophile, leading to a cascade of rearrangements that ultimately delivers a substituent to the C3 position with high regioselectivity. researchgate.net This approach is notable for being metal-free and proceeding under mild conditions. doaj.orgnih.govscilit.comresearchgate.net The interrupted Pummerer reaction has been successfully employed for both C3-alkylation and C3-arylation of benzothiophenes. doaj.orgnih.govscilit.comresearchgate.net A benzothiophene S-oxide catalyst, generated in situ, has also been shown to mediate the oxidative coupling of 2-naphthols through a key interrupted Pummerer reaction step. nih.gov
The interrupted Pummerer reaction provides an effective pathway for the C3-alkylation of benzothiophenes. By employing appropriate silane (B1218182) coupling partners, a variety of alkyl groups can be introduced at the C3 position. nih.govscilit.comresearchgate.net This method has been shown to be compatible with a range of functional groups on the benzothiophene ring. nih.gov For example, C3-propargylation has been achieved with various substituted benzothiophene S-oxides, including those with bromo, cyano, ester, alkyl, and phenyl groups at the C2 position, as well as nitro, bromo, and aryl groups at the C5 position. nih.gov
In a mechanistically distinct but related approach, a gold-catalyzed reaction of alkynes with benzothiophene S-oxides provides a regioselective route to C3-alkylated benzothiophenes. bham.ac.uk This oxyarylation reaction works with both alkyl and aryl alkynes. bham.ac.uk
The following table summarizes some examples of C3-alkylation of benzothiophene derivatives.
| Starting Material | Reagent | Product | Yield (%) | Ref |
| 2-Methylbenzothiophene S-oxide | 1-Hexyne | 3-(1-Hexynyl)-2-methylbenzothiophene | 68 | bham.ac.uk |
| Benzothiophene S-oxide | Propargyl silane | 3-Propargylbenzothiophene | N/A | researchgate.net |
N/A: Data not available in the provided search results.
Similar to alkylation, the interrupted Pummerer reaction enables the highly regioselective C3-arylation of benzothiophenes using phenol (B47542) coupling partners. le.ac.ukdoaj.orgnih.govscilit.comresearchgate.net This metal-free method provides a significant advantage over traditional transition metal-catalyzed C-H arylation, which often suffers from poor regioselectivity and requires harsh reaction conditions. researchgate.net The reaction tolerates a variety of substituents on both the benzothiophene and the phenol coupling partner. nih.gov
Another metal-free approach for C4 arylation of benzothiophenes involves their activation as S-oxides. nih.gov While this directs arylation to the C4 position, it further demonstrates the utility of sulfur oxidation in controlling the regioselectivity of C-H functionalization.
Insight into the factors controlling regioselectivity in aerobic oxidative C-H/C-H coupling has led to the development of methods for the C3-arylation of benzothiophenes, which are important for creating novel organic light-emitting diode (OLED) materials. acs.org
Below is a table showcasing examples of C3-arylation of benzothiophene derivatives.
| Starting Material | Reagent | Product | Yield (%) | Ref |
| Benzothiophene S-oxide | Phenol | 3-Phenylbenzothiophene | N/A | researchgate.net |
| 2-Substituted Benzothiophene S-oxides | Various Phenols | 3-Aryl-2-substituted-benzothiophenes | Good to excellent | nih.gov |
N/A: Data not available in the provided search results.
Electrophilic Substitution Reactions (Nitration, Formylation, Acetylation)
Electrophilic substitution reactions are fundamental for introducing functional groups onto the benzothiophene ring. researchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituent already present on the ring. researchgate.netrsc.org
Nitration: The nitration of unsubstituted benzothiophene typically occurs at the 3-position. chemicalbook.com However, the nitration of substituted benzothiophenes can be more complex. For example, nitration of 3-acetylbenzothiophene can lead to substitution at all four available positions in the benzene (B151609) ring (4, 5, 6, and 7-positions) under certain conditions, with no substitution observed at the 2-position. rsc.org The specific isomer distribution is sensitive to the nitrating agent and reaction temperature. researchgate.netrsc.org For instance, lowering the reaction temperature can significantly increase the regioselectivity of nitration. researchgate.net Nitration of benzothiophene-2-carboxylic acid can result in a mixture of 3-, 4-, 6-, and 7-nitro derivatives, along with a small amount of 2-nitrobenzothiophene formed via ipso-substitution. rsc.org
Formylation: Vilsmeier-Haack formylation of benzothiophene provides a direct route to 3-formylbenzothiophene. However, as mentioned earlier, C2-formylation can be achieved through lithiation at the C2 position followed by quenching with DMF. researchgate.net
Acetylation: Acetylation of benzothiophene, another electrophilic substitution, also shows a preference for the 3-position under standard Friedel-Crafts conditions. Similar to nitration, the regioselectivity can be influenced by reaction conditions. researchgate.net
The following table provides a summary of electrophilic substitution reactions on benzothiophene.
| Reaction | Reagent(s) | Major Product(s) | Ref |
| Nitration | HNO₃/H₂SO₄ | 3-Nitrobenzothiophene | chemicalbook.com |
| Nitration of 3-acetylbenzothiophene | KNO₃/H₂SO₄ | 4-, 5-, 6-, and 7-Nitro-3-acetylbenzothiophenes | rsc.org |
| Formylation (Vilsmeier-Haack) | POCl₃/DMF | 3-Formylbenzothiophene | youtube.com |
| Acetylation (Friedel-Crafts) | Ac₂O/SnCl₄ | 3-Acetylbenzothiophene | youtube.com |
Metalation Reactions
Metalation is a powerful strategy for the regioselective functionalization of the benzothiophene ring system. researchgate.net The most common approach involves the use of organolithium reagents to deprotonate the most acidic proton, which is typically at the C2 position. nih.govresearchgate.net
Treatment of benzothiophene with butyllithium (BuLi) at low temperatures selectively generates 2-lithiobenzothiophene. researchgate.net This versatile intermediate can then be trapped with a wide array of electrophiles to introduce various functionalities at the C2 position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields benzothiophene-2-carboxylic acid. researchgate.net As previously discussed, reaction with DMF provides 2-formylbenzothiophene. researchgate.net
The use of "superbasic" mixtures, such as butyllithium with potassium tert-butoxide, can lead to different or more extensive metalation patterns. researchgate.net For instance, the metalation of (methylthio)anilines with such superbases can result in disubstitution. researchgate.net While not directly on the benzothiophene core, this illustrates the tunability of metalation reactions.
Directed ortho-metalation (DoM) is another valuable technique, particularly for the synthesis of substituted benzothiophenes. thieme-connect.com In this approach, a directing group on the benzene ring guides the metalation to the adjacent ortho position. This allows for the synthesis of otherwise difficult-to-access substitution patterns, such as 7-oxygen-functionalized benzothiophenes. thieme-connect.com
Iridium-catalyzed C-H borylation represents a modern approach to metalation, allowing for the regioselective introduction of boryl groups, which are versatile handles for further functionalization through cross-coupling reactions. acs.org
Sulfur Oxidation of Benzothiophene Derivatives to S-Oxides and Sulfones
The oxidation of the sulfur atom in the benzothiophene ring to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone) is a significant transformation that not only modifies the electronic properties of the molecule but also opens up new avenues for functionalization. researchgate.netnih.govsemanticscholar.orgnih.govresearchgate.netekb.eg
Synthesis of Benzothiophene S-oxides: The controlled oxidation of benzothiophenes to their S-oxides can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide in the presence of an acid like trifluoroacetic acid. semanticscholar.org The acid is believed to activate the peroxide and complex with the resulting sulfoxide, preventing over-oxidation to the sulfone. semanticscholar.org As discussed in section 2.3.2, these S-oxides are valuable intermediates for regioselective C3-functionalization via the interrupted Pummerer reaction. doaj.orgnih.govscilit.comresearchgate.net
Synthesis of Benzothiophene Sulfones: Further oxidation of the benzothiophene or its S-oxide yields the corresponding sulfone. A variety of oxidizing systems can be employed for this purpose. A facile and clean method utilizes an aqueous solution of hydrogen peroxide and phosphorus pentoxide (P₂O₅). researchgate.net This system is effective for the oxidation of electron-poor benzothiophenes to their sulfones. researchgate.net Other reagents like ferrate(VI) have also been shown to effectively oxidize benzothiophene and its derivatives to their sulfones. nih.gov The oxidation of dibenzothiophene (B1670422) to its sulfone can even be achieved using silica (B1680970) gel without an external oxidizing agent under certain conditions. researchgate.net
The reactivity of the benzothiophene ring is significantly altered upon oxidation. For example, benzothiophene sulfoxides can undergo Michael-type nucleophilic addition, providing a two-step method for the functionalization of 2-acyl-benzothiophene derivatives. researchgate.net The resulting sulfones are also useful synthons for various chemical transformations. researchgate.net
The following table summarizes some methods for the sulfur oxidation of benzothiophene derivatives.
| Starting Material | Oxidizing Agent | Product | Ref |
| Benzothiophene | H₂O₂/TFA | Benzothiophene S-oxide | semanticscholar.org |
| Electron-poor Benzothiophenes | H₂O₂/P₂O₅ | Benzothiophene Sulfones | researchgate.net |
| Benzothiophene | Ferrate(VI) | Benzothiophene Sulfone | nih.gov |
| Dibenzothiophene | Silica Gel | Dibenzothiophene Sulfone | researchgate.net |
Functional Group Transformations and Derivatization for Analytical Purposes
The quantitative analysis of this compound and related benzothiophene frameworks in various matrices often necessitates derivatization to enhance their detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization strategies typically focus on transforming the inherent functional groups of the target molecule into moieties with improved chromatographic properties or stronger detector responses.
For this compound, the primary sites for functional group transformation are the nitro group and the ethenyl (vinyl) double bond. These transformations aim to introduce chromophores, fluorophores, or electrochemically active groups to improve sensitivity and selectivity of detection.
A key strategy for the derivatization of this compound involves the reduction of the nitro group to a primary amine. This transformation is significant because the resulting amino group is highly reactive and can be readily coupled with a variety of derivatizing agents. The product of this reduction is 2-(1-benzothiophen-2-yl)ethanamine.
The reduction of the nitroalkene can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or iron in acidic media. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the benzothiophene ring or the double bond, although in many cases the double bond is also reduced.
Once the primary amine, 2-(1-benzothiophen-2-yl)ethanamine, is formed, it can be derivatized using a wide array of reagents to enhance its analytical detectability. The selection of the derivatizing agent depends on the analytical technique to be employed.
For HPLC with UV-Vis detection, reagents that introduce a highly conjugated system are preferred to increase the molar absorptivity at a specific wavelength. For fluorescence detection, which generally offers higher sensitivity, reagents that form highly fluorescent derivatives are chosen. For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte.
The following table summarizes various derivatization reactions that can be applied to the amino derivative of this compound for analytical purposes.
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Principle of Enhanced Detection |
|---|---|---|---|---|
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Primary Amine | Sulfonamide | HPLC-Fluorescence/UV | Introduction of a highly fluorescent dansyl group. |
| Fluorescamine | Primary Amine | Pyrrolinone | HPLC-Fluorescence | Reacts with primary amines to form a fluorescent product. The reagent itself is non-fluorescent. |
| o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) | Primary Amine | Isoindole | HPLC-Fluorescence/UV | Forms a highly fluorescent isoindole derivative. |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary Amine | Carbamate | HPLC-Fluorescence/UV | Attaches a strongly UV-absorbing and fluorescent fluorenylmethoxycarbonyl group. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Trimethylsilyl (TMS) derivative | GC-MS | Increases volatility and thermal stability for gas chromatography. |
| Pentafluorobenzoyl Chloride | Primary Amine | Amide | GC-ECD/MS | Introduces an electrophoric group for sensitive detection by Electron Capture Detector (ECD) and provides a characteristic mass spectrum. |
The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization, minimizing the formation of by-products. The stability of the resulting derivative is also a crucial factor for accurate and reliable quantification.
While the reduction of the nitro group is a primary strategy, other functional group transformations can also be explored. For instance, the double bond of the nitroethenyl group could potentially undergo addition reactions. However, the reactivity of this double bond is influenced by the strong electron-withdrawing nature of the nitro group.
Reaction Mechanisms Governed by the Nitroethenyl Moiety
The nitroethenyl group is the primary driver of the molecule's participation in several key cycloaddition and vinylogous reactions. Its electron-poor nature makes it an excellent partner in reactions with electron-rich species.
Inverse Electron-Demand [4+2] Cycloaddition Reactions
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in the inverse electron-demand Diels-Alder (IEDDA or DAINV) reaction, this electronic requirement is reversed, involving an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov The nitroethenyl group in this compound makes it a highly electron-poor dienophile, analogous to other nitroalkenes, which readily participate in cycloaddition reactions. nih.gov These reactions are significant for the synthesis of highly functionalized heterocyclic and carbocyclic systems. sigmaaldrich.comnih.gov
The mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (or, in this context, the nitroalkene dienophile). wikipedia.org For instance, electron-deficient heterocyclic azadienes like 1,2,4,5-tetrazines are classic components in IEDDA reactions, reacting with electron-rich alkenes. nih.gov Similarly, the electron-deficient double bond in this compound is expected to react with electron-rich dienes such as enamines or vinyl ethers. Diels-Alder reactions of enaminothiones with nitroalkenes, for example, have been shown to produce dihydrothiopyrans with high stereospecificity. capes.gov.br
Table 1: Representative Inverse Electron-Demand Diels-Alder Reactions with Nitroalkene Analogs
| Diene/Dipole | Nitroalkene Dienophile | Product Type | Reference |
| Enaminothiones | Substituted Nitroalkenes | Dihydrothiopyrans | capes.gov.br |
| C,N-diarylnitryle imines | trans-β-nitrostyrene | Nitro-Δ2-pyrazolines | researchgate.net |
| Tethered Dienes | (E)-1-nitro-1,7,9-decatrienes | trans-fused Decalins | nih.gov |
[2+2] Cycloaddition Reactions Involving Electron-Poor Alkenes
The [2+2] cycloaddition is a powerful method for constructing four-membered rings. slideshare.netlibretexts.org Photochemical [2+2] cycloadditions, in particular, are effective for reacting electron-poor alkenes, such as β-nitrostyrenes, with other olefins. nih.govthieme-connect.com These reactions are typically initiated by irradiating the nitroalkene with visible light (e.g., λ > 380 nm), which promotes it to an excited state. nih.govthieme-connect.comyoutube.com
The reaction of β-nitrostyrenes with various olefins, promoted by visible light, proceeds efficiently to form substituted cyclobutanes. nih.govthieme-connect.com Mechanistic studies suggest the reaction proceeds through the formation of a 1,4-diradical as a key intermediate. nih.gov The reaction is often diastereoselective, with the major product typically having a trans configuration between the nitro and aryl groups on the resulting cyclobutane (B1203170) ring. nih.govthieme-connect.com Given the structural similarity, this compound is expected to undergo analogous [2+2] photocycloaddition reactions with electron-rich alkenes like indene (B144670) or 2,3-dimethyl-2-butene.
Table 2: Examples of Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes
| β-Nitrostyrene Derivative | Olefin | Solvent | Product Yield | Reference |
| trans-β-nitrostyrene | Indene | Dichloromethane | 87% | thieme-connect.com |
| 1-nitro-2-(p-tolyl)ethene | 2,3-dimethyl-2-butene | Dichloromethane | 54% | nih.gov |
| 1-nitro-2-(p-anisyl)ethene | 2,3-dimethyl-2-butene | Dichloromethane | 50% | nih.gov |
| 1-nitro-2-(thiophen-2-yl)ethene | 2,3-dimethyl-2-butene | Dichloromethane | 52% | nih.gov |
Vinylogous Transformations and Dienamine Intermediates
The concept of vinylogy describes the transmission of electronic effects through a conjugated system. In this compound, the nitro group's electron-withdrawing effect extends to the β-carbon of the ethenyl group, making it highly electrophilic and susceptible to nucleophilic attack. This is known as a vinylogous Michael addition.
Dienamine catalysis is a modern synthetic strategy that exploits this reactivity. rsc.orgnih.gov In this approach, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a nucleophilic dienamine intermediate. This dienamine can then attack the electrophilic β-carbon of a nitroalkene. This sequence can initiate tandem reactions; for example, a formal [3+2] cycloaddition between 4-hydroxybut-2-enal and a nitroalkene can be achieved through a tandem Michael-Henry reaction cascade, catalyzed by a dienamine, to produce highly functionalized cyclopentanes. rsc.org This demonstrates how the nitroethenyl group can direct complex, multi-step transformations initiated by a vinylogous nucleophilic attack. rsc.org
Reaction Mechanisms of the Benzothiophene Heterocycle
While the nitroethenyl group is a hub of reactivity, the benzothiophene core can also participate in distinct transformations, including dearomative cycloadditions and catalyst-driven functionalizations.
Nucleophilic Addition and Subsequent Cyclization Pathways
The benzothiophene ring, particularly when substituted with an electron-withdrawing group like a nitro group, can act as an electrophile in dearomative cycloaddition reactions. nih.gov A prime example is the dearomative [3+2] 1,3-dipolar cycloaddition. Research has shown that 2-nitrobenzothiophene reacts efficiently with nonstabilized azomethine ylides (generated in situ) to form functionalized, fused tricyclic benzo nih.govacs.orgthieno[2,3-c]pyrrole frameworks. nih.gov
This reaction proceeds without a metal catalyst under mild conditions, affording the cycloadduct in high yield (91%) and with excellent diastereoselectivity. nih.gov The mechanism involves a nucleophilic attack by the azomethine ylide dipole onto the electron-deficient benzothiophene system, followed by cyclization to yield the final polycyclic product. This transformation highlights a pathway where the benzothiophene ring itself is the reactive partner, undergoing addition and subsequent ring formation. nih.gov
Table 3: Dearomative [3+2] Cycloaddition of Nitro-substituted Heterocycles
| Heterocycle | Dipole Source | Product | Yield | Reference |
| 2-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govacs.orgthieno[2,3-c]pyrrole | 91% | nih.gov |
| 3-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govacs.orgthieno[2,3-c]pyrrole | 90% | nih.gov |
| 2-Nitrobenzofuran | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govacs.orgfurano[2,3-c]pyrrole | 90% | nih.gov |
Role of Catalysts (e.g., Palladium, Copper, Iridium) in Mechanistic Progression
Transition metal catalysis provides a versatile platform for modifying the benzothiophene scaffold, enabling C-H functionalization, cross-coupling, and cyclization reactions that would otherwise be challenging.
Palladium: Palladium catalysts are widely used for the synthesis and functionalization of benzothiophenes. acs.orgrsc.orgacs.orgnih.govnih.govacs.org Pd(II)-catalyzed Sonogashira-type cross-coupling of 2-halothiophenols with terminal alkynes, followed by cyclization, provides a route to 2-substituted benzothiophenes. rsc.org Another powerful method is the direct C-H activation of the benzothiophene ring. For instance, a Pd(II)-catalyzed oxidative Heck reaction enables the C2-selective alkenylation of benzo[b]thiophene 1,1-dioxides. acs.org Furthermore, palladium catalysis can achieve the synthesis of dibenzothiophene derivatives through the cleavage and coupling of C-S and C-H bonds. nih.gov
Copper: Copper catalysts are effective for constructing the benzothiophene ring, primarily through C-S bond formation. acs.orgrsc.org Domino reactions catalyzed by copper can produce multi-substituted benzothiophenes from 2-iodophenyl ketones using xanthate as a sulfur source. rsc.org An efficient approach using CuI facilitates the reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids to yield benzothiophenes via a sequence of Ullmann-type C-S coupling and Wittig condensation. acs.org
Iridium: Iridium catalysts are particularly notable for their ability to mediate C-H activation and asymmetric transformations on the benzothiophene core. nih.govnih.govdiva-portal.orgrsc.org Carboxylate-directed, iridium-catalyzed ortho C-H methylation allows for the selective functionalization of benzoic acids, a principle applicable to analogous heterocyclic systems. nih.govdiva-portal.org In the realm of asymmetric catalysis, iridium complexes with chiral ligands have been successfully employed for the highly enantioselective hydrogenation of substituted benzothiophene 1,1-dioxides, producing chiral sulfones that are valuable synthetic intermediates. nih.gov Iridium complexes are also studied as models for understanding how thiophenes bind to hydrodesulfurization (HDS) catalysts. acs.org
Radical Addition-Cyclization Pathways
Radical additions to nitroalkenes are a powerful tool for carbon-carbon bond formation. In systems analogous to this compound, radical reactions can proceed through various mechanisms. A common approach involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), which can trigger fragmentation at relatively low temperatures, often around 40°C, without the need for UV light. youtube.com The addition of a radical species to the nitroethenyl moiety is expected to occur at the β-position, generating a more stable radical intermediate at the α-position, which is stabilized by the adjacent nitro group.
In related systems, such as the hydroacylation of Michael acceptors, photo-promoted radical addition reactions have been shown to proceed smoothly, yielding products in moderate to good yields. nih.gov The reaction between quinoxaline-2-ones and benzothiazolines, for instance, was confirmed to involve a key radical species, as the addition of the radical scavenger TEMPO completely shut down the reaction. nih.gov A plausible pathway for this compound would involve the formation of a radical anion intermediate, particularly in electrochemical reactions, similar to what has been studied for β-nitrostyrene. researchgate.net This intermediate could then undergo further reactions, including cyclization.
The success of radical addition-cyclization reactions often depends on the rate of chain transfer. In studies on terpenes like pin-2-ene, the addition of thiols resulted in 1,2-addition to the double bond, whereas the addition of carbon tetrachloride led to ring-opened products. rsc.org This suggests that the nature of the radical reagent is crucial in determining the reaction outcome. For this compound, a tandem radical addition-cyclization pathway is a feasible route for constructing more complex heterocyclic systems. organic-chemistry.org
Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions
Cycloaddition reactions are fundamental in synthesis, providing access to cyclic structures with high stereocontrol. libretexts.org These reactions can proceed through either a concerted mechanism, where all bonds are formed in a single transition state, or a stepwise mechanism involving discrete intermediates. libretexts.org The choice of pathway is often dictated by the nature of the reactants and the reaction conditions (thermal vs. photochemical). youtube.com
For nitro-substituted aromatic systems like nitrobenzothiophenes, [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides have been shown to be highly effective. nih.govrsc.org While 1,3-dipolar cycloadditions are often considered concerted, a stepwise pathway involving a zwitterionic or diradical intermediate is also possible. nih.govrsc.org
In the case of photochemical [2+2] cycloadditions involving enones and alkenes, the reaction is known to proceed through a stepwise mechanism. wikipedia.org The process begins with the photoexcitation of the enone to a triplet state, which then forms an exciplex with the alkene. wikipedia.org This is followed by the formation of a triplet diradical intermediate, which, after spin inversion, closes to form the cyclobutane ring. wikipedia.org Given the conjugated, enone-like nature of the nitroethenyl group in this compound, a similar stepwise, radical-mediated mechanism could be anticipated in its photocycloaddition reactions.
The table below summarizes the general characteristics of concerted and stepwise cycloaddition pathways.
| Mechanism Type | Key Characteristics | Intermediates | Stereochemistry | Example Reaction Type |
| Concerted | Bonds form simultaneously in a single transition state. | None | Often highly stereospecific (e.g., follows Woodward-Hoffmann rules). | Diels-Alder Reaction |
| Stepwise | Bonds form sequentially. | Zwitterionic or diradical intermediates are formed. | Can lead to a loss of stereochemistry if the intermediate has a sufficient lifetime. | Photochemical [2+2] Enone-Alkene Cycloaddition |
Investigation of Stereochemical Outcomes in Synthetic Reactions
The stereochemical outcome of a reaction is critical for its synthetic utility. In the context of this compound and its analogs, cycloaddition reactions have been shown to proceed with high levels of stereocontrol. A notable example is the dearomative [3+2] cycloaddition of 3-nitrobenzothiophenes and 2-nitrobenzothiophenes with nonstabilized azomethine ylides. nih.govrsc.org These reactions consistently yield fused tricyclic products with high diastereoselectivity. nih.govrsc.org
The reaction of 3-nitrobenzothiophene with the azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine proceeded smoothly to give the corresponding cycloadduct in 90% yield and with a high diastereomeric ratio (dr > 20:1). nih.gov The relative configuration of the products was unambiguously confirmed by X-ray crystallography, highlighting the predictable nature of the stereochemical outcome. nih.gov This high degree of stereocontrol is a common feature in many cycloaddition reactions and is often influenced by the specific geometry of the transition state. youtube.comresearchgate.net
The following table presents the stereochemical outcomes observed in the dearomative [3+2] cycloaddition of various nitrobenzothiophenes.
| Nitrobenzothiophene Substrate | Product | Yield | Diastereomeric Ratio (dr) |
| 3-Nitrobenzothiophene | Fused Benzo organic-chemistry.orgyoutube.comthieno[2,3-c]pyrrole | 90% | >20:1 |
| 2-Nitrobenzothiophene | Fused Benzo organic-chemistry.orgyoutube.comthieno[2,3-c]pyrrole | 91% | >20:1 |
| 2-Nitrobenzofuran (analog) | Fused Benzo organic-chemistry.orgyoutube.comfuro[2,3-c]pyrrole | 90% | >20:1 |
| (Data sourced from a study on dearomative cycloaddition reactions of nitrobenzothiophenes). nih.gov |
Analysis of Regioselectivity in Bond Formation and Functionalization
Regioselectivity describes the preference for bond formation at one position over another. libretexts.org In the reactions of this compound analogs, the electronic properties of the molecule strongly direct the regiochemical outcome. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic or cycloaddition reactions at specific sites.
In the dearomative [3+2] cycloaddition of nitrobenzothiophenes, the reaction occurs with complete regioselectivity. nih.govrsc.org For 3-nitrobenzothiophene, the cycloaddition takes place across the C2-C3 bond of the thiophene ring. nih.gov Similarly, for 2-nitrobenzothiophene, the reaction involves the C2-C3 bond, leading to the formation of the corresponding fused pyrrole (B145914) ring system. nih.gov This regioselectivity is driven by the activation of this specific double bond by the adjacent nitro group, making it highly susceptible to reaction with the azomethine ylide.
The regiochemistry of photocycloadditions is also governed by electronic and steric factors. wikipedia.org In the excited state, the polarity of enone-type systems is often reversed, with the β-carbon becoming partially negative. wikipedia.org This reversal of polarity influences the orientation of the reacting partner in the transition state, thereby controlling the regioselectivity of the initial bond formation. wikipedia.org
The table below outlines the regioselective outcomes for the cycloaddition reactions of 2- and 3-nitrobenzothiophene.
| Reactant | Position of Nitro Group | Regioselective Outcome of [3+2] Cycloaddition |
| Nitrobenzothiophene | 3-position | Cycloaddition occurs across the C2-C3 bond. |
| Nitrobenzothiophene | 2-position | Cycloaddition occurs across the C2-C3 bond. |
| (Based on findings from the dearomative cycloaddition of nitrobenzothiophenes). nih.gov |
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive review of scientific literature and chemical databases reveals a significant lack of detailed experimental data for the compound this compound. While the synthesis of this compound can be theoretically achieved through the Knoevenagel condensation of benzo[b]thiophene-2-carbaldehyde with nitromethane, published research containing its specific advanced spectroscopic characterization is not readily accessible.
Extensive searches for empirical data—including Nuclear Magnetic Resonance (NMR) and various forms of vibrational and electronic spectroscopy—have not yielded the specific information required to construct a detailed and scientifically accurate article as per the requested outline. The available literature focuses on related but distinct compounds, such as the precursor benzo[b]thiophene-2-carbaldehyde, the parent heterocycle benzothiophene, or molecules with similar functional groups like β-nitrostyrene. However, the unique electronic and structural arrangement of this compound means that data from these related molecules cannot be used as a direct or accurate substitute.
Consequently, without access to primary research that includes detailed ¹H NMR, ¹³C NMR, FT-IR, linear-polarized IR, and electronic spectroscopy data specifically for this compound, it is not possible to provide a thorough and factual analysis covering the requested topics of chemical shift analysis, functional group identification, and structural elucidation.
Further experimental research and publication would be necessary to generate the data required for such an in-depth spectroscopic characterization.
Advanced Spectroscopic Characterization and Structural Elucidation
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In organic molecules, these are typically transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The structure of 2-(2-Nitroethenyl)-1-benzothiophene features an extended π-conjugated system that includes the benzothiophene (B83047) ring, the ethenyl C=C double bond, and the nitro group. Such extensive conjugation significantly lowers the energy gap between the HOMO and LUMO. libretexts.orglibretexts.org As the extent of conjugation in a molecule increases, the energy required for electronic transitions decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com The benzothiophene moiety and the electron-withdrawing nitro group both act as chromophores that contribute to this effect. rsc.org Consequently, this compound is expected to exhibit strong absorption in the near-UV or even the visible region of the electromagnetic spectrum, likely at a wavelength significantly longer than that of the parent benzothiophene. libretexts.org
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Parameter | Expected Value | Rationale |
|---|---|---|
| λmax (nm) | >300 nm | Extended conjugation between the benzothiophene ring and the nitroethenyl group lowers the HOMO-LUMO gap. |
| Molar Absorptivity (ε) | High | π → π* transitions in highly conjugated systems are typically intense. |
Fluorescence Spectroscopy and Quantum Yield Determinations
Fluorescence spectroscopy analyzes the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The fluorescence quantum yield (Φf) quantifies the efficiency of this process.
Aromatic compounds containing a nitro group (NO₂) are famously known to be weakly fluorescent or entirely non-fluorescent. rsc.orgnih.gov The nitro group is a powerful electron-withdrawing group that often introduces efficient non-radiative decay pathways for the excited state. These pathways, such as rapid intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), effectively outcompete fluorescence. rsc.orgnih.gov This phenomenon is commonly referred to as fluorescence quenching.
Given the presence of the nitro group directly conjugated to the benzothiophene system, it is highly probable that the fluorescence of this compound is significantly quenched. mdpi.com While some specific structural modifications can sometimes induce fluorescence in nitroaromatics, there is no indication that the structure of this compound would be an exception. rsc.org Therefore, its fluorescence quantum yield is predicted to be very low, approaching zero.
Table 2: Predicted Fluorescence Properties for this compound
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Emission Wavelength | Not applicable / Very weak | The nitro group is a strong fluorescence quencher. |
| Quantum Yield (Φf) | < 0.01 (approaching 0) | The nitro group promotes efficient non-radiative decay pathways, preventing significant fluorescence. nih.gov |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular and crystal structure can be generated.
For this compound, an SC-XRD analysis would confirm the planarity of the benzothiophene ring system, a known characteristic of this and related derivatives. nih.govresearchgate.net It would also provide precise measurements of the bond lengths and angles of the nitroethenyl side chain, revealing the degree of planarity and conjugation across the entire molecule. Crystal packing analysis would show how individual molecules arrange themselves in the solid state, highlighting any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds. Although specific crystal data for the title compound is not available, a representative data set for a similar organic molecule is presented below.
Table 3: Representative Single-Crystal X-ray Diffraction Data (Note: This is a representative table; actual data for the compound is not published.)
| Parameter | Representative Value |
|---|---|
| Chemical Formula | C₁₀H₇NO₂S |
| Formula Weight | 205.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 18.0 Å |
| α = 90°, β = 95°, γ = 90° | |
| Volume (ų) | 914 |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise when the molecular ion breaks apart. wikipedia.org
The molecular formula for this compound is C₁₀H₇NO₂S, giving it a monoisotopic mass of approximately 205.02 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 205.
The fragmentation of this molecule would likely be dictated by the stability of the benzothiophene ring and the presence of the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral fragments such as NO₂ (46 Da) and NO (30 Da). youtube.com The benzothiophene core is relatively stable and its cation (m/z 134) or related fragments would be expected. nih.govnih.gov
A plausible fragmentation pattern would include:
Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a major fragment ion at m/z 159 ([M-46]⁺).
Loss of O and NO: Another possibility is the loss of an oxygen atom to form an ion at m/z 189 ([M-16]⁺), followed by the loss of NO to give a fragment at m/z 159.
Benzothiophene fragments: Cleavage of the ethenyl chain could lead to fragments corresponding to the benzothiophene core, such as the benzothienyl cation at m/z 133.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Corresponding Fragment | Notes |
|---|---|---|
| 205 | [C₁₀H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 159 | [C₁₀H₇S]⁺ | Loss of NO₂ from the molecular ion |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For benzothiophene (B83047) derivatives, DFT is employed to calculate a wide array of properties, from molecular geometry to electronic and optical characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For conjugated systems like 2-(2-Nitroethenyl)-1-benzothiophene, key parameters include bond lengths, bond angles, and dihedral angles, which define the planarity of the molecule.
Studies on related thiophene-phenylene systems show that the interaction between rings can alter planarity. The degree of planarity is crucial as it influences the extent of π-conjugation, which in turn affects the electronic and optical properties of the molecule. In benzothiophene dimers, computational studies have revealed that dispersion-corrected DFT is essential to accurately model the noncovalent binding and determine the preference for T-shaped versus π-stacked conformations. For the title compound, DFT would be used to calculate the optimized geometry, paying close attention to the dihedral angle between the benzothiophene ring and the nitroethenyl side chain.
Table 1: Illustrative Optimized Geometrical Parameters for Thiophene (B33073) Derivatives (Theoretical Data) This table presents typical data obtained from DFT calculations on thiophene-based systems to illustrate the outputs of geometry optimization.
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Length | C=C (thiophene ring) | ~1.37 - 1.38 Å |
| Bond Length | C-S (thiophene ring) | ~1.72 - 1.74 Å |
| Bond Length | C-C (inter-ring) | ~1.45 - 1.48 Å |
| Dihedral Angle | Ring-Substituent | Varies significantly based on steric hindrance |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for proposed structures and then compared against experimental spectra. This correlation is a powerful tool for the unambiguous assignment of signals, especially for complex molecules with many similar chemical environments. Studies on nitrated polycyclic aromatic hydrocarbons have demonstrated that DFT/GIAO calculations can yield chemical shifts that correlate well with experimental values, with high coefficients of determination (r² > 0.90). For this compound, this method would help assign the specific resonances of the vinyl protons and the carbons of the benzothiophene core.
Table 2: Example Correlation of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Nitrated Aromatic Compound This table illustrates the typical comparison performed to validate computational models against experimental data.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |
| C1 | 123.5 | 124.1 | -0.6 |
| C2 | 128.2 | 128.9 | -0.7 |
| C3 | 125.0 | 125.5 | -0.5 |
| C4 | 130.1 | 130.3 | -0.2 |
| C-NO₂ | 147.8 | 148.5 | -0.7 |
DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway and the activation energy required. For the synthesis of this compound, which often involves a condensation reaction, DFT could be used to model the transition state of the rate-determining step. This provides insight into the bond-forming and bond-breaking processes, the influence of catalysts, and the factors controlling reaction kinetics and regioselectivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic behavior of a molecule. The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a key indicator of chemical reactivity and kinetic stability.
Quantum Chemical Calculations at Various Levels of Theory (e.g., MP2, B3LYP)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Different levels of theory offer a trade-off between computational cost and accuracy.
Density Functional Theory (DFT) , particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, is a widely used method for studying organic molecules. It provides a good balance of accuracy and computational efficiency for determining optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO-LUMO gap), which are crucial for assessing the kinetic stability and chemical reactivity of a compound.
Møller-Plesset perturbation theory of the second order (MP2) is a more computationally intensive method that accounts for electron correlation more explicitly than standard DFT approaches. It is often used to obtain more accurate energy calculations and to benchmark the results from DFT methods.
A hypothetical study on this compound would likely involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Analysis: Calculating the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum.
Electronic Property Calculation: Determining properties like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity.
Table 1: Hypothetical Comparison of Calculated Properties for this compound No specific data for this exact compound is available in the searched literature. The table below is a representative example of what such a calculation would yield.
| Parameter | B3LYP/6-31G(d) | MP2/6-31G(d) |
| Total Energy (Hartree) | Value | Value |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
Computational Approaches to Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. Computational methods are instrumental in developing these relationships, which can guide the design of more potent and selective analogs.
For this compound, a computational SAR study would typically involve a series of related compounds where specific parts of the molecule are systematically modified. The process would include:
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP).
QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models are then developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a mathematical equation that links the descriptors to the observed biological activity.
Molecular Docking: If a specific biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. This involves predicting the preferred orientation of the compound when bound to the target, which helps to understand the key interactions driving its activity.
While general SAR studies on benzothiophene derivatives exist, a specific QSAR model for the biological activities of this compound and its analogs has not been reported in the reviewed literature. Such a study would be invaluable for rationally designing new compounds with improved therapeutic properties.
Biological Activity and Medicinal Chemistry Research Mechanism Oriented Studies
Exploration of the Benzothiophene (B83047) Scaffold in Drug Discovery
The benzothiophene scaffold is a privileged structure in the field of drug discovery, recognized for its presence in a wide array of biologically active compounds. researchgate.netnih.gov This heterocyclic system, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, serves as a versatile framework for the development of new therapeutic agents. nih.govijpsjournal.com Its structural similarity to naturally occurring molecules and its ability to interact with various biological targets have made it a focal point for medicinal chemists. researchgate.netnih.gov
The interest in benzothiophene derivatives stems from their diverse pharmacological activities. These compounds have been extensively investigated and have shown potential as antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant agents, among others. researchgate.netnih.govijpsjournal.com The versatility of the benzothiophene core allows for the introduction of various substituents, leading to a broad spectrum of biological effects. ijpsjournal.comontosight.ai This structural diversity enables the fine-tuning of pharmacological properties to enhance potency and reduce toxicity. ontosight.ai Numerous benzothiophene-based compounds have been successfully developed into clinical drugs for treating a variety of diseases, demonstrating their high therapeutic potential. researchgate.netnih.gov
The ongoing research in this area focuses on synthesizing new derivatives and evaluating their biological activities through in vitro and in vivo studies. ontosight.ai The goal is to understand the structure-activity relationships (SAR) that govern their therapeutic effects, which is crucial for the rational design of more effective and less toxic drugs. researchgate.netnih.gov
Rational Design and Synthesis of Benzothiophene-Based Bioactive Compounds
The development of new bioactive compounds based on the benzothiophene scaffold is increasingly guided by rational design principles. nih.govnih.gov This approach leverages computational tools and a deep understanding of biological targets to create molecules with specific desired properties. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in predicting the biological activity of newly designed compounds. nih.gov
The synthesis of benzothiophene derivatives involves a variety of chemical methods, including cyclization techniques and functional group modifications. nih.govbenthamdirect.comeurekaselect.com These methods provide access to a wide range of structural analogs, allowing for systematic exploration of the chemical space around the benzothiophene core. The strategic placement of different functional groups on the benzothiophene ring system can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai
A key aspect of the rational design process is the hybridization of the benzothiophene scaffold with other known pharmacophores. This strategy aims to create hybrid molecules that combine the beneficial properties of different chemical classes, potentially leading to synergistic effects and novel mechanisms of action. The ultimate goal is to develop drug candidates with improved efficacy, selectivity, and safety profiles. nih.gov
In Vitro Biological Evaluation and Mechanistic Characterization
The biological activity of 2-(2-Nitroethenyl)-1-benzothiophene and its derivatives is assessed through a variety of in vitro assays to determine their therapeutic potential and elucidate their mechanisms of action.
Evaluation of Antiproliferative Activity
Benzothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. ontosight.airesearchgate.netresearchgate.net For instance, certain novel thiophene and thienopyrimidine derivatives have shown notable activity against breast and colon cancer cell lines. researchgate.net The antiproliferative effects are often evaluated using standard assays like the MTT assay, which measures cell viability. nih.govscielo.br
The mechanism of antiproliferative action can involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov For example, some benzopyran derivatives have been shown to arrest cells in the G1 or G2 phase of the cell cycle. nih.gov The antiproliferative activity is often linked to the inhibition of specific molecular targets, such as cyclin-dependent kinases or other proteins involved in cell cycle regulation. scielo.br
Table 1: Antiproliferative Activity of Selected Benzothiophene and Related Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3 | MDA-MB-231 (Breast Cancer) | 40.68 | researchgate.net |
| Compound 3 | HT-29 (Colon Cancer) | 49.22 | researchgate.net |
| Compound 13 | MDA-MB-231 (Breast Cancer) | 34.04 | researchgate.net |
| Compound 13 | HT-29 (Colon Cancer) | 45.62 | researchgate.net |
| Compound 12a | C42B (Prostate Cancer) | 2.81 | nih.gov |
| Compound 12a | LNCAP (Prostate Cancer) | 4.31 | nih.gov |
| Compound 12a | 22RV1 (Prostate Cancer) | 2.13 | nih.gov |
| Compound 12a | PC3 (Prostate Cancer) | 2.04 | nih.gov |
| Compound 6e | MCF-7 (Breast Cancer) | 7.21 | nih.gov |
Assessment of Antitrypanosomal Activity
Nitroaromatic compounds, including derivatives of thiophene, have been investigated for their activity against trypanosomatid parasites, the causative agents of diseases like Chagas disease and African trypanosomiasis. nih.gov The presence of a nitro group is often crucial for the biological activity of these compounds. researchgate.net
For example, a series of 5-nitro-2-aminothiazole-based compounds have shown activity against Trypanosoma cruzi and Trypanosoma brucei. nih.govmedchemexpress.com The mechanism of action is thought to involve the reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic reactive metabolites. nih.gov However, some compounds may act through alternative mechanisms that are independent of these enzymes. nih.gov The lipophilicity of the compounds has been found to correlate with their antitrypanosomal activity in some cases. nih.govmedchemexpress.com The combination of nitroimidazoles with other drugs has also shown synergistic effects against T. brucei. nih.gov
Studies on STAT3 Inhibitory Mechanisms
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cancer cell proliferation, survival, and metastasis. nih.gov Aberrant activation of STAT3 is common in many types of cancer, making it an attractive target for cancer therapy. nih.gov
Certain benzo[b]thiophene 1,1-dioxide derivatives have been designed and synthesized as inhibitors of STAT3. nih.govnih.gov These compounds have been shown to inhibit the phosphorylation of STAT3, which is a key step in its activation pathway. nih.govnih.gov By blocking STAT3 signaling, these compounds can suppress the expression of downstream target genes involved in cell survival, such as Bcl-2. nih.gov
Table 2: STAT3 Inhibitory Activity of a Representative Benzothiophene Derivative
| Compound | Cancer Cell Lines | IC50 Range (µM) | Effect on STAT3 | Reference |
|---|
The inhibition of STAT3 by benzothiophene derivatives can lead to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a key goal of many cancer therapies. nih.gov
Studies have shown that treatment with STAT3-inhibiting benzothiophene compounds can increase the levels of reactive oxygen species (ROS) in cancer cells, which can trigger the apoptotic process. nih.gov The induction of apoptosis is further confirmed by the observation of classic apoptotic markers, such as the cleavage of caspase-9 and caspase-3, and an increased Bax/Bcl2 ratio. nih.gov The ability of these compounds to induce apoptosis without affecting certain bypass signaling pathways highlights their potential as targeted therapeutic agents. nih.gov
Analysis of Cell Cycle Modulation
The impact of benzothiophene derivatives on cell cycle progression has been a subject of investigation. In a study on various benzothiophene derivatives, it was observed that certain compounds can induce significant disruptions in the cell cycle of cancer cells. For instance, treatment of human colon adenocarcinoma cells (HCT-116) with a potent benzothienopyran derivative led to a time-dependent decrease in the G1 phase population, with a concurrent increase in the pre-G and G2/M populations. nih.gov This suggests that the compound interferes with the normal progression of the cell cycle, potentially leading to cell death. nih.gov Another study indicated that depletion of the transcription factor NRF2, which can be influenced by various chemical compounds, results in arrest at both the G1 and M phases of the cell cycle. nih.gov This was accompanied by changes in key cell cycle regulators such as CDK2, TFDP1, CDK6, and others. nih.gov These findings highlight the potential of benzothiophene-based compounds to modulate the cell cycle, a critical aspect of their anticancer activity.
Modulation of Intracellular Reactive Oxygen Species (ROS) Content
The modulation of intracellular reactive oxygen species (ROS) is another key aspect of the biological activity of some benzothiophene derivatives. Certain aminobenzo[b]thiophene 1,1-dioxides have been shown to effectively increase the levels of ROS in cancer cells. nih.gov This elevation in ROS can contribute to the induction of cancer cell apoptosis. nih.gov The production of ROS is a known mechanism by which some anticancer agents exert their effects. For instance, tip-localized ROS produced by NADPH oxidase is essential for the normal growth rate of pollen tubes, indicating the importance of regulated ROS production in cellular processes. nih.gov The ability of specific benzothiophene compounds to increase ROS levels suggests a potential therapeutic strategy by inducing oxidative stress in cancer cells.
Impact on Mitochondrial Membrane Potential
The integrity of the mitochondrial membrane is crucial for cell survival, and its disruption is an early event in apoptosis. Studies on certain 2-Aryl-3-Anilinobenzo[b]thiophene derivatives have demonstrated their ability to significantly reduce the mitochondrial membrane potential in colon cancer cells. cardiff.ac.uk This dissipation of mitochondrial membrane potential was observed to be more pronounced in metastatic HCT-116 cells compared to non-metastatic Caco2 cells. cardiff.ac.uk The reduction in mitochondrial membrane potential is often associated with other mitochondrial dysfunctions, such as increased mitochondrial calcium uptake, which is a signal for cell death. cardiff.ac.uk Furthermore, a decrease in mitochondrial membrane potential can be indicative of mitochondrial damage. nih.gov The ability of these compounds to target and disrupt mitochondrial function underscores their potential as apoptosis-inducing agents.
Inhibition of STAT3 Phosphorylation
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-recognized therapeutic target in cancer due to its role in tumor cell proliferation, survival, and angiogenesis. nih.gov Research has identified a series of aminobenzo[b]thiophene 1,1-dioxides as potent inhibitors of STAT3 phosphorylation. nih.gov One particular compound from this series was found to inhibit both overexpressed and IL-6 induced STAT3 phosphorylation without affecting the phosphorylation levels of upstream kinases like Src and Jak2. nih.gov This specific inhibition of STAT3 phosphorylation also led to the suppression of the expression of the downstream anti-apoptotic gene, Bcl-2. nih.gov The ability to selectively block the STAT3 signaling pathway highlights the potential of these benzothiophene derivatives as targeted anticancer agents. nih.gov
In Vitro Anti-breast Cancer Activity Evaluation
Several studies have evaluated the in vitro anti-breast cancer activity of various benzothiophene derivatives. For example, newly synthesized chlorobenzothiophene derivatives incorporating thiazolidin-4-one or azetidin-2-one (B1220530) ring systems have shown promising activity against the MCF-7 breast cancer cell line. ekb.eg Specifically, compounds designated as 3a and 3d exhibited IC50 values of 10.32 µM and 11.35 µM, respectively, which were lower than the reference drug Tamoxifen (IC50 of 18.02 µM). ekb.eg Another study focused on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with several compounds displaying significant antiproliferative activity against MCF-7 cells. nih.gov Furthermore, a series of 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives were synthesized and tested for their anti-cancer activity against MCF-7 cells, with some compounds showing potent inhibitory effects. mdpi.comnih.govresearchgate.net These findings collectively suggest that the benzothiophene scaffold is a valuable pharmacophore for the development of novel anti-breast cancer agents.
Investigation of Interactions with Specific Biological Targets (e.g., Enzymes, Receptors, Ion Channels)
The biological activity of benzothiophene derivatives is often attributed to their interaction with specific molecular targets. For instance, certain 2-Aryl-3-Anilinobenzo[b]thiophene derivatives have been shown to interact strongly with tubulin at the colchicine (B1669291) binding site, exhibiting activity comparable to the known tubulin inhibitor CA-4. cardiff.ac.uk This interaction is crucial for their potent antitumor activity. cardiff.ac.uk In another context, benzothiophene arylpiperazine derivatives have been investigated for their affinity towards 5-HT1A serotonin (B10506) receptors, a target for antidepressant drugs. nih.gov These studies highlight the versatility of the benzothiophene scaffold in interacting with a range of biological targets, including enzymes like tubulin and receptors like the 5-HT1A receptor.
Molecular Docking Simulations for Ligand Binding Site Prediction
Molecular docking simulations are a valuable computational tool for predicting the binding modes of ligands to their biological targets. In the study of aminobenzo[b]thiophene 1,1-dioxides as STAT3 inhibitors, molecular docking was used to elucidate the probable binding modes of these compounds. nih.gov Similarly, for benzothiophene arylpiperazine derivatives targeting the 5-HT1A serotonin receptor, molecular docking studies were carried out to understand the ligand-receptor interactions. nih.gov These simulations revealed key interactions, such as hydrogen bonding between the ligand and specific amino acid residues in the binding site, which are crucial for the observed biological activity. nih.gov For example, a hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and the D116 residue of the 5-HT1A receptor was identified as a common feature for active compounds. nih.gov Molecular docking has also been employed to investigate the binding of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives to tubulin, complementing the experimental anti-proliferative activity data.
Materials Science Applications
Utilization in Organic Semiconductors (OSCs)
Derivatives of the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) core structure have demonstrated exceptional performance in organic field-effect transistors (OFETs), positioning them as some of the most promising organic semiconductors. rsc.org The strategic functionalization of the BTBT scaffold allows for the fine-tuning of its electronic properties and solid-state packing, which are critical for efficient charge transport. core.ac.uk
The introduction of substituents onto the benzothiophene backbone is a powerful strategy for tuning the optoelectronic properties of the resulting materials. core.ac.uk For instance, the electron-withdrawing nature of the nitro group in 2-(2-Nitroethenyl)-1-benzothiophene can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for optimizing the injection of charge carriers from the electrodes and for controlling the material's absorption and emission characteristics. Research on related methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes has shown that such modifications can lead to materials with intense fluorescence and good charge-carrying properties, highlighting the potential for developing efficient optoelectronic devices. nih.gov
The charge carrier mobility is a key performance metric for organic semiconductors. The molecular structure and packing in the solid state play a critical role in determining this property. researchgate.net Studies on various BTBT derivatives have revealed that the arrangement of molecules in the crystal lattice directly impacts the electronic coupling between adjacent molecules, which is essential for efficient charge transport. researcher.life While specific mobility values for this compound are not yet widely reported, research on analogous systems suggests that the "zipper effect" created by alkyl chains can bring the BTBT cores into closer proximity, thereby enhancing intermolecular orbital overlap and leading to higher charge transport. rsc.org The introduction of different functional groups can also influence the dimensionality of charge transport properties. researchgate.net
The operational stability of organic electronic devices is often limited by the thermal stability of the organic semiconductor layer. Derivatives of BTBT are known for their high chemical and thermal stability. rsc.org Research on BTBT dimer derivatives has shown that appropriate substitution can lead to organic thin-film transistors with excellent operational and thermal stabilities at temperatures as high as 300 °C. researchgate.net The inherent stability of the benzothiophene ring system, combined with judicious molecular engineering, can produce materials that maintain their performance under thermal stress. Theoretical studies on other nitro-substituted heterocyclic compounds have also explored their thermal stability by calculating parameters like heats of formation and bond dissociation energies. lew.rogoogle.com
The ability to process organic semiconductors from solution is highly desirable for large-area and low-cost manufacturing of electronic devices. rsc.org The introduction of solubilizing groups, such as alkyl chains, is a common strategy to improve the solubility of BTBT derivatives in organic solvents. rsc.org This approach allows for the use of printing and coating techniques for device fabrication. The development of solution-processable small-molecule organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene unit has demonstrated the feasibility of achieving good device performance with solution-shearing methods. rsc.org
The benzothiophene scaffold is a component of various fluorescent materials. Recent research has focused on constructing highly efficient multiple resonance fluorescence materials by incorporating benzothiophene within boron and nitrogen skeletons, leading to blue emitters for organic light-emitting diodes (OLEDs). These materials exhibit narrowband emissions and high external quantum efficiencies. While the fluorescence properties of this compound itself are a subject for further investigation, the synthesis of other nitro-containing benzofurazan (B1196253) derivatives has yielded fluorescent compounds, suggesting that the combination of a nitro group and a heteroaromatic system can lead to emissive materials.
Integration into Advanced Materials for Diverse Industrial Sectors
The versatile properties of benzothiophene-based materials extend their applicability beyond organic electronics. Their integration into advanced materials can impact various industrial sectors. For instance, the development of sensors for the detection of specific ions is an area of active research. A benzothiazole-appended derivative has been synthesized for the colorimetric and fluorescent detection of cyanide ions, with applications in environmental monitoring and biological imaging. core.ac.uk The synthesis of various benzothiophene compounds is also explored for potential applications in pharmaceuticals, as demonstrated by patents related to benzothiophene derivatives.
Role as Versatile Building Blocks for Complex Molecular Architectures
The strategic placement of the reactive nitroethenyl group at the 2-position of the benzothiophene core renders this compound a highly valuable and versatile building block in synthetic organic chemistry. This arrangement provides a powerful tool for the construction of intricate and diverse molecular architectures, particularly fused heterocyclic systems. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor and a reactive component in various cycloaddition and condensation reactions.
The utility of this compound lies in its ability to undergo transformations that significantly increase molecular complexity in a single step. Researchers have leveraged the reactivity of the nitroethenyl moiety to forge new rings and introduce multiple stereocenters, paving the way for the synthesis of novel polycyclic compounds with potential applications in materials science and medicinal chemistry.
Detailed Research Findings
One of the most elegant applications of this compound as a building block is in dearomative [3+2] cycloaddition reactions. These reactions allow for the construction of complex fused-ring systems from simple, planar aromatic precursors.
A notable study demonstrated the highly diastereoselective dearomative [3+2] 1,3-dipolar cycloaddition of 2-nitrobenzothiophene with nonstabilized azomethine ylides. nih.gov This reaction provides a direct and efficient route to functionalized, fused tricyclic benzo nih.govmdpi.comthieno[2,3-c]pyrroles. These products are formed with high yields and excellent control over the stereochemistry at the newly formed chiral centers. nih.gov
The reaction proceeds under mild conditions and has been shown to be scalable, highlighting its practical utility in synthetic chemistry. For instance, a gram-scale reaction between 2-nitrobenzothiophene and an in situ generated nonstabilized azomethine ylide produced the corresponding fused pyrrolidine (B122466) derivative in high yield. nih.gov This scalability is a crucial factor for the practical application of this methodology in the synthesis of larger quantities of complex molecules.
The resulting tricyclic scaffolds, which contain both sulfur and nitrogen, are of significant interest due to their prevalence in biologically active compounds and functional materials. The ability to access these complex architectures from readily available starting materials like this compound underscores its importance as a versatile synthetic intermediate.
The general reactivity of nitroalkenes in cycloaddition reactions, such as the Diels-Alder reaction, further expands the potential of this compound as a building block. While specific examples with this exact substrate are not extensively documented, the known reactivity of similar β-nitrostyrenes in [4+2] cycloadditions with dienes suggests its capability to form complex bicyclic and polycyclic structures. beilstein-journals.org
Furthermore, the activated double bond in this compound makes it a prime candidate for use in the synthesis of various other heterocyclic systems. For example, the reaction of α,β-unsaturated ketones, which are analogous to nitroalkenes, with reagents like hydrazines and amidines is a common strategy for the synthesis of pyrazoles and pyridines, respectively. nih.govmdpi.comnih.govnih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of novel benzothienyl-substituted pyrazoles and pyridines, which are important scaffolds in medicinal chemistry.
The following table summarizes the results of the dearomative [3+2] cycloaddition reaction to produce a complex heterocyclic structure.
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govmdpi.comthieno[2,3-c]pyrrole derivative | 91 | >20:1 |
Future Research Directions and Emerging Paradigms
Advancements in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a primary focus of modern chemistry. Future research on 2-(2-Nitroethenyl)-1-benzothiophene will likely pivot towards greener methodologies that minimize waste, avoid harsh conditions, and reduce reliance on transition metals. organic-chemistry.orgorganic-chemistry.org
Current synthetic strategies for the benzothiophene (B83047) core often involve transition-metal-catalyzed cyclizations or multi-step sequences. nih.govacs.org Emerging sustainable alternatives that could be adapted for this specific compound include:
Visible-Light Photocatalysis: This technique uses light and an organic dye catalyst, such as eosin (B541160) Y, to initiate radical annulation processes under ambient conditions. acs.orgacs.orgnih.gov Adapting this method could provide a metal-free and energy-efficient route to substituted benzothiophenes that could serve as precursors to the target molecule. organic-chemistry.org
Electrochemical Synthesis: Electrochemistry offers a powerful, oxidant-free approach to constructing benzothiophene rings. rsc.orgtandfonline.com Recent studies have demonstrated the electrochemical synthesis of benzothiophene-1,1-dioxides from sulfonhydrazides and internal alkynes, a process that avoids metal catalysts and operates at room temperature. rsc.org Exploring electrochemical routes for the direct synthesis or modification of benzothiophenes is a promising green chemistry avenue. organic-chemistry.orgtandfonline.com
Solvent-Free and Catalytic Conditions: For the nitroethenyl moiety, classic Henry (nitroaldol) reactions are often employed. sci-rad.com Future research will likely focus on optimizing these reactions under solvent-free conditions using solid-supported catalysts to improve yields, simplify purification, and reduce waste. worldscientific.comresearchgate.net Alkene cross-metathesis using catalysts like Grubbs' second-generation catalyst also presents a highly efficient and functional-group-tolerant method for preparing complex nitroalkenes. organic-chemistry.org
| Methodology | Key Features | Potential Application for this compound | References |
|---|---|---|---|
| Visible-Light Photocatalysis | Metal-free, uses organic dyes (e.g., eosin Y), ambient temperature, green light irradiation. | Synthesis of the benzothiophene core via radical annulation of o-methylthio-arenediazonium salts and alkynes. | organic-chemistry.orgacs.orgacs.orgnih.gov |
| Electrochemical Synthesis | Avoids transition metals and chemical oxidants, operates at room temperature, constant current electrolysis. | Intramolecular reductive cyclization to form the benzothiophene ring system or its oxidized derivatives. | organic-chemistry.orgrsc.orgtandfonline.com |
| Solvent-Free Henry Reaction | Reduces organic solvent use, can be promoted by solid-supported catalysts (e.g., PS-BEMP). | Formation of the 2-nitroethenyl side chain from a 1-benzothiophene-2-carboxaldehyde precursor. | worldscientific.comresearchgate.net |
| Alkene Cross-Metathesis | High functional group tolerance, predictable selectivity, efficient for complex alkene synthesis. | Synthesis of the nitroethenyl side chain with high E/Z selectivity. | organic-chemistry.org |
Development of Novel and Regioselective Functionalization Techniques
While the 2-position of the benzothiophene core is occupied, the C3-position remains a prime target for further functionalization, which could lead to derivatives with enhanced or entirely new properties. However, achieving regioselectivity at C3 over the more acidic C2 position is a known challenge. hw.ac.ukresearchgate.net Future research will focus on developing novel techniques to precisely modify the this compound structure.
Key emerging strategies include:
Interrupted Pummerer Reaction: This metal-free approach utilizes readily accessible benzothiophene S-oxides. The reaction proceeds through a unique cascade involving an interrupted Pummerer reaction, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and a 1,2-migration to achieve C2 functionalization, or a related mechanism for C3 functionalization. researchgate.netnih.govresearchgate.net This method provides a powerful tool for introducing aryl and alkyl groups with complete regioselectivity under mild conditions, bypassing the need for directing groups. researchgate.netnih.gov
C-H Activation/Functionalization: Direct C-H activation is a highly atom-economical strategy. While C2-functionalization is more common, methods for C3-selective C-H functionalization are being developed. hw.ac.uk This includes gold-catalyzed reactions of benzothiophene S-oxides with alkynes for C3-alkylation and the use of specialized directing groups or catalytic systems to favor the C3 position. acs.orgnih.gov
Halogenation and Cross-Coupling: A recently developed method allows for the C3-chlorination of C2-substituted benzothiophenes using sodium hypochlorite. nih.gov The resulting C3-chloro derivative can then serve as a synthon for further modification via standard cross-coupling reactions like the Suzuki-Miyaura coupling, opening a pathway to a wide array of C3-aryl derivatives. nih.gov
| Technique | Description | Relevance to this compound | References |
|---|---|---|---|
| Interrupted Pummerer Reaction | Metal-free cascade reaction of benzothiophene S-oxides to introduce substituents regioselectively. | A promising strategy for C3-arylation or alkylation without requiring a directing group. | researchgate.netnih.govresearchgate.netnih.govrsc.org |
| Direct C-H Functionalization | Catalytic activation of C-H bonds for direct coupling, enhancing atom economy. | Development of catalytic systems to achieve selective C3-functionalization on the pre-substituted core. | hw.ac.ukacs.org |
| C3-Halogenation and Cross-Coupling | Introduction of a halogen at the C3-position, followed by transition-metal-catalyzed coupling reactions. | Provides a versatile handle at the C3 position for introducing a wide range of functional groups. | nih.gov |
Integration of Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For this compound, advanced computational modeling can provide crucial insights and guide synthetic efforts.
Future research directions in this area include:
Predictive Modeling for Bioactivity: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as CoMFA and CoMSIA, can be developed for series of benzothiophene derivatives. nih.gov These models help identify key structural features responsible for specific biological activities and can predict the potency of newly designed analogs of this compound. nih.govfigshare.com
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are vital for understanding reaction mechanisms. nih.gov For instance, DFT can elucidate the pathways of photocatalytic or electrochemical syntheses and explain the regioselectivity observed in functionalization reactions like the interrupted Pummerer reaction. rsc.orgnih.gov
Molecular Docking and Dynamics: To explore potential biological applications, molecular docking can predict how this compound and its derivatives bind to the active sites of protein targets. ijpsjournal.comnih.gov Subsequent molecular dynamics simulations can assess the stability of these ligand-protein complexes, providing a more dynamic picture of the molecular interactions. nih.gov
Exploration of New Biological Targets and Therapeutic Modalities
Benzothiophene and its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. ijpsjournal.comnih.govbenthamdirect.comnih.govontosight.ai The presence of the nitroethenyl group, a potential Michael acceptor, in this compound suggests it could have unique interactions with biological nucleophiles, such as cysteine residues in enzymes, opening up novel therapeutic possibilities.
Emerging areas of exploration are:
Inhibition of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in cancer therapy due to its role in cell proliferation and survival. nih.govbohrium.comacs.org Benzothiophene 1,1-dioxide scaffolds have been successfully designed as potent STAT3 inhibitors. nih.govbohrium.comresearchgate.net The unique electronic nature of this compound makes it a compelling candidate for development into a novel STAT3 inhibitor. acs.org
Targeting VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is crucial for tumor angiogenesis. The development of small molecules that inhibit this kinase is a major focus in oncology. Recently, triazole-functionalized benzothiophene semicarbazides have shown potent VEGFR-2 inhibition. This suggests that the benzothiophene core is a viable scaffold for targeting this kinase.
Broad-Spectrum Bioactivity Screening: Given the diverse activities of the parent scaffold, high-throughput screening of this compound against a wide range of biological targets is warranted. ijpsjournal.comnih.govbenthamdirect.com This could uncover unexpected activities in areas such as neuroprotection, or as antimicrobial agents against drug-resistant pathogens. researchgate.net
Innovation in Materials Design for Tailored Performance Characteristics
Beyond pharmaceuticals, benzothiophene derivatives are critical components in advanced organic materials, particularly for organic electronics. The rigid, planar, and electron-rich nature of the benzothiophene system facilitates charge transport.
Future research in materials science could leverage this compound in:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-nitroethenyl)-1-benzothiophene, and how can experimental conditions be optimized?
- Methodological Answer : The synthesis often involves nitration or nitroalkene functionalization of 1-benzothiophene derivatives. For example, Friedel-Crafts acylation or coupling reactions using nitroethylene precursors can introduce the nitroethenyl group. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading). Evidence from analogous benzothiophene syntheses suggests using anhydrous conditions and Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency . Characterization via NMR and HPLC can validate purity and regioselectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the nitroethenyl group’s position and aromatic proton environments. Compare shifts with benzothiophene derivatives (e.g., 1-benzothiophene-2-carbaldehyde ).
- IR Spectroscopy : Detect nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in stereochemistry. Use SHELX software for refinement, as demonstrated in benzothiazine derivative studies .
Cross-referencing with computational models (e.g., DFT) improves accuracy in assignments .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data in nitroethenyl-containing benzothiophenes?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism of the nitroethenyl group). Strategies include:
- Variable-Temperature NMR : Identify temperature-dependent splitting or coalescence.
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction. SHELXL refinement (with TWIN/BASF commands) handles twinned crystals, as seen in high-resolution macromolecular studies .
- DFT Calculations : Compare experimental and theoretical spectra to pinpoint discrepancies .
Q. What mechanistic insights guide the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Methodological Answer : The nitroethenyl group acts as a dienophile or dipolarophile. Computational studies (e.g., frontier molecular orbital analysis) predict regioselectivity. Experimental validation involves:
- Kinetic Monitoring : Track reaction progress under varying conditions (e.g., solvent dielectric, Lewis acid additives).
- Isolation of Intermediates : Use quenching agents or cryogenic trapping for unstable intermediates.
Analogous studies on β-nitrostyrenes suggest electron-withdrawing groups enhance reactivity in [4+2] cycloadditions .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer :
- In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., enzymes or receptors).
- In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (IC₅₀ measurements).
- Metabolic Stability : Employ liver microsome models to evaluate degradation pathways.
Structural analogs, such as benzothiazine derivatives, have shown bioactivity in medicinal chemistry contexts .
Q. What strategies resolve discrepancies between computational predictions and experimental data for nitroethenyl derivatives?
- Methodological Answer :
- Solvent and Basis Set Adjustments : Re-run DFT calculations with implicit solvent models (e.g., PCM) or larger basis sets (e.g., 6-311++G**).
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers missed in static models.
- Error Analysis : Quantify deviations (e.g., RMSD for bond lengths/angles) between X-ray structures and computed geometries.
Studies on benzothiophene carboxylates highlight the importance of dispersion corrections in DFT for nitro group interactions .
Data Contradiction and Refinement
Q. How should researchers refine crystallographic data for nitroethenyl-benzothiophenes with twinning or disorder?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For macromolecular analogs, SHELXE in high-throughput pipelines improves phasing .
- Disorder Modeling : Split occupancy refinement for overlapping nitro group positions. Restraints (e.g., SIMU/DELU in SHELXL) maintain geometric rationality.
- Validation Tools : Check R-factors, electron density maps (e.g., omit maps), and PLATON’s ADDSYM to detect missed symmetry .
Applications in Materials Science
Q. What role does this compound play in organic electronics or catalysis?
- Methodological Answer :
- Charge-Transfer Materials : Characterize HOMO-LUMO gaps via cyclic voltammetry and UV-vis spectroscopy. Compare with benzothiophene-based semiconductors .
- Catalytic Ligands : Functionalize the benzothiophene core with transition metals (e.g., Pd or Ru). Tune electronic effects by modifying the nitro group’s electron-withdrawing strength.
- Photophysical Studies : Use time-resolved fluorescence to assess excited-state behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
